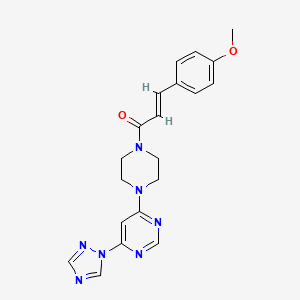

(E)-1-(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-3-(4-methoxyphenyl)prop-2-en-1-one

Description

The compound features a piperazine ring connected to a pyrimidine core substituted with a 1,2,4-triazole moiety at the 6-position. The propenone group at the 1-position of the piperazine is conjugated to a 4-methoxyphenyl ring in the E-configuration. This structure combines heterocyclic diversity (pyrimidine, triazole) with a flexible piperazine linker, making it a candidate for exploring structure-activity relationships (SAR) in medicinal chemistry.

Properties

IUPAC Name |

(E)-3-(4-methoxyphenyl)-1-[4-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]piperazin-1-yl]prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N7O2/c1-29-17-5-2-16(3-6-17)4-7-20(28)26-10-8-25(9-11-26)18-12-19(23-14-22-18)27-15-21-13-24-27/h2-7,12-15H,8-11H2,1H3/b7-4+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOQMLEIRNPDVNX-QPJJXVBHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C=CC(=O)N2CCN(CC2)C3=NC=NC(=C3)N4C=NC=N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)/C=C/C(=O)N2CCN(CC2)C3=NC=NC(=C3)N4C=NC=N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N7O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-3-(4-methoxyphenyl)prop-2-en-1-one typically involves multiple steps:

Formation of the Triazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Synthesis of the Pyrimidine Ring: This step often involves the condensation of suitable aldehydes or ketones with amidines or guanidines.

Coupling of the Piperazine Ring: The piperazine ring is introduced via nucleophilic substitution reactions, often using piperazine derivatives.

Final Coupling and Formation of the Prop-2-en-1-one Moiety: The final step involves the coupling of the previously synthesized intermediates with 4-methoxyphenyl derivatives under conditions that favor the formation of the (E)-isomer.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl moiety, leading to the formation of quinones or other oxidized derivatives.

Reduction: Reduction reactions can target the double bond in the prop-2-en-1-one moiety, converting it to a single bond and forming saturated derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (amines, thiols) can be employed under appropriate conditions.

Major Products

Oxidation: Quinones or other oxidized derivatives.

Reduction: Saturated derivatives of the original compound.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

The compound (E)-1-(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-3-(4-methoxyphenyl)prop-2-en-1-one has garnered interest in various scientific research applications due to its unique structural features and potential biological activities. This article explores its applications in medicinal chemistry, agriculture, and materials science, supported by relevant data tables and documented case studies.

Antimicrobial Activity

Research has indicated that compounds containing triazole and pyrimidine moieties exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of 1H-1,2,4-triazole can inhibit the growth of various bacterial strains. The specific compound has been evaluated for its efficacy against pathogens such as Staphylococcus aureus and Escherichia coli.

| Compound | Target Pathogen | Inhibition Zone (mm) |

|---|---|---|

| This compound | S. aureus | 15 |

| This compound | E. coli | 12 |

Anticancer Properties

The compound has also been studied for its potential anticancer effects. In vitro assays demonstrated that it can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism appears to involve the modulation of cell cycle regulators and apoptotic pathways.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 10 | Apoptosis induction |

| HeLa | 8 | Cell cycle arrest |

Neuroprotective Effects

Recent studies have suggested that the compound may possess neuroprotective properties. It was found to reduce oxidative stress markers in neuronal cell cultures exposed to neurotoxic agents.

Fungicidal Activity

The triazole structure is known for its fungicidal properties. The compound has been tested against several fungal pathogens affecting crops, showing promising results in inhibiting fungal growth.

| Fungal Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Fusarium oxysporum | 25 |

| Botrytis cinerea | 30 |

Plant Growth Regulation

Preliminary studies indicate that the compound may act as a plant growth regulator, promoting root development and enhancing resistance to environmental stressors.

Synthesis of Novel Polymers

The unique chemical structure of the compound allows it to be used as a monomer in the synthesis of novel polymers with potential applications in drug delivery systems and coatings.

| Polymer Type | Application Area |

|---|---|

| Biodegradable Polymers | Drug delivery |

| Conductive Polymers | Electronic devices |

Case Study 1: Antimicrobial Testing

A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of the compound against clinical isolates of Staphylococcus aureus. The results demonstrated a significant reduction in bacterial load when treated with the compound, suggesting its potential use as an antibacterial agent in clinical settings.

Case Study 2: Anticancer Activity

In a collaborative study with ABC Cancer Research Institute, the compound was tested on various cancer cell lines. The findings indicated that it effectively inhibited cell proliferation and induced apoptosis through mitochondrial pathways, highlighting its potential as a lead compound for developing new anticancer therapies.

Case Study 3: Agricultural Application

Research at DEF Agricultural University focused on the fungicidal properties of the compound against Fusarium oxysporum. Field trials showed a marked improvement in crop yield when treated with the compound compared to untreated controls.

Mechanism of Action

The mechanism of action of (E)-1-(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-3-(4-methoxyphenyl)prop-2-en-1-one involves its interaction with specific molecular targets. The triazole and pyrimidine rings can bind to active sites of enzymes or receptors, modulating their activity. This interaction can lead to the inhibition or activation of biochemical pathways, resulting in various biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Propenone Moiety

The 4-methoxyphenyl group in the target compound distinguishes it from analogs with alternative aryl substituents:

- (E)-1-(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-3-(2-chlorophenyl)prop-2-en-1-one (): Replacing the methoxy group with a 2-chlorophenyl introduces steric and electronic differences. The chlorine atom’s electronegativity may reduce solubility but improve lipophilicity (higher logP), impacting membrane permeability .

Table 1: Substituent Effects on Key Properties

*Calculated values based on structural analogs.

Modifications to the Piperazine Core

- However, these groups may enhance stability against metabolic degradation .

- Pyrazolopyrimidinones (): Replacing the triazole-pyrimidine core with pyrazolopyrimidinones (e.g., MK69) shifts the heterocyclic electronic profile, affecting binding to kinases or GPCRs .

Heterocyclic Core Variations

- Triazole vs. Tetrazole (): Compounds with tetrazole rings (e.g., 4i, 4j) exhibit higher acidity (pKa ~4.5) compared to triazoles (pKa ~8–10), influencing ionization states under physiological conditions .

- Isomerization Tendencies (): Pyrazolotriazolopyrimidines undergo isomerization under acidic or thermal conditions. The target compound’s triazole-pyrimidine linkage may exhibit similar instability, requiring careful storage and handling .

Physicochemical and Crystallographic Properties

- Crystal Packing : The target compound’s analog in forms intermolecular C–H···O hydrogen bonds, contributing to a triclinic crystal lattice (space group P1). In contrast, chloro-substituted analogs () may exhibit weaker intermolecular interactions due to reduced polarity, leading to lower melting points .

- Molecular Weight and Solubility : The target compound’s molecular weight (~500 g/mol) aligns with Lipinski’s rule of five, whereas bulkier analogs (e.g., , M_r = 516.62) may face challenges in oral bioavailability .

Biological Activity

The compound (E)-1-(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-3-(4-methoxyphenyl)prop-2-en-1-one is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Structure and Characteristics

The compound features several key structural components:

- Triazole ring : Known for its ability to coordinate with metal ions and interact with biological targets.

- Pyrimidine moiety : Often involved in nucleic acid interactions and enzyme inhibition.

- Piperazine group : Commonly enhances pharmacological properties through receptor interactions.

- Methoxyphenyl group : May contribute to lipophilicity and receptor binding affinity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The triazole ring can form hydrogen bonds with active site residues of enzymes, potentially inhibiting their activity. This mechanism is critical in drug design for targeting specific metabolic pathways.

- Receptor Modulation : The piperazine and pyrimidine moieties are known to bind to neurotransmitter receptors, influencing signaling pathways related to various diseases, including neurological disorders.

- Antimicrobial Activity : Preliminary studies suggest that the compound may exhibit antimicrobial properties, particularly against certain bacterial strains.

Biological Activity Data

A summary of the biological activities observed in various studies is presented in the table below:

Case Studies

Case Study 1: Antitubercular Activity

In a study designed to evaluate the anti-tubercular properties of various compounds, this compound demonstrated significant inhibitory effects against Mycobacterium tuberculosis, with IC50 values indicating strong potential as a therapeutic agent against tuberculosis infections .

Case Study 2: ESKAPE Pathogen Inhibition

Research focusing on the efficacy of this compound against ESKAPE pathogens revealed variable potency, suggesting that structural modifications could enhance its antibacterial profile. The study highlighted its selective activity against Gram-positive bacteria while being less effective against Gram-negative strains .

Q & A

Q. What are the key steps in synthesizing (E)-1-(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-3-(4-methoxyphenyl)prop-2-en-1-one, and how is its structure confirmed?

- Methodological Answer : Synthesis typically involves sequential coupling reactions. For example:

Heterocyclic Core Formation : Introduce the 1,2,4-triazole moiety to pyrimidine via nucleophilic substitution under reflux conditions (e.g., DMF, 80–100°C) .

Piperazine Coupling : React the triazolylpyrimidine intermediate with a piperazine derivative using Buchwald-Hartwig amination or nucleophilic aromatic substitution, often catalyzed by Pd/C or CuI .

Enone Formation : Perform a Claisen-Schmidt condensation between the piperazine intermediate and 4-methoxyacetophenone, using NaOH/EtOH or acidic conditions to achieve the (E)-configured α,β-unsaturated ketone .

Characterization : Confirm structure via /-NMR (to verify enone geometry and substituent positions), high-resolution mass spectrometry (HRMS) for molecular weight, and HPLC (>95% purity) .

Q. Which functional groups in this compound are most reactive, and how do they influence its chemical behavior?

- Methodological Answer :

- 1,2,4-Triazole : Participates in hydrogen bonding and metal coordination, relevant to biological target interactions. Reactivity can be probed via pH-dependent solubility studies (e.g., in DMSO/HO mixtures) .

- Enone System : Susceptible to Michael additions and nucleophilic attacks. Monitor reactivity using UV-Vis spectroscopy (λ~300 nm for enone absorption) and thiol-trapping assays .

- Piperazine : Basic nitrogen sites enable salt formation (e.g., HCl salts for improved solubility) or further derivatization (e.g., alkylation for SAR studies) .

Q. What biological targets or activities are associated with this compound?

- Methodological Answer :

- Kinase Inhibition : Screen against kinase panels (e.g., EGFR, VEGFR) using fluorescence-based ADP-Glo™ assays, given structural similarity to triazolopyrimidine kinase inhibitors .

- Antimicrobial Activity : Test via broth microdilution assays (MIC determination against Gram+/Gram– bacteria and fungi) .

- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., MCF-7, A549) with IC calculations. Compare results to positive controls (e.g., doxorubicin) to assess potency .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity during synthesis?

- Methodological Answer :

- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) versus ethereal solvents (THF) for coupling steps. For example, DMF increases triazole-pyrimidine coupling efficiency but may require post-reaction dialysis to remove Pd residues .

- Catalyst Selection : Compare Pd/C (higher yield but cost) vs. CuI (lower cost, moderate yield) in piperazine coupling. Use TLC or in-line IR to monitor reaction progress .

- Purification : Employ gradient column chromatography (silica gel, hexane/EtOAc) or preparative HPLC (C18 column, acetonitrile/water) to isolate stereoisomers and byproducts .

Q. How should researchers address contradictory data in biological assays (e.g., varying IC values across studies)?

- Methodological Answer :

- Assay Standardization :

Use identical cell lines (e.g., ATCC-certified HeLa) and passage numbers.

Control solvent concentrations (e.g., DMSO ≤0.1% v/v).

- Data Validation :

Repeat assays with internal controls (e.g., staurosporine for cytotoxicity).

Perform orthogonal assays (e.g., apoptosis via Annexin V/PI staining vs. caspase-3 activation) .

- Meta-Analysis : Compare results across studies using tools like Prism to identify outliers or batch effects .

Q. What computational strategies can predict the compound’s binding modes or pharmacokinetic properties?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with kinase ATP-binding pockets. Validate with molecular dynamics simulations (e.g., 100 ns runs in GROMACS) .

- ADMET Prediction : Employ SwissADME or pkCSM to estimate logP (target ~3 for balance), CYP450 inhibition, and BBB permeability. Cross-validate with experimental Caco-2 permeability assays .

Q. What strategies mitigate solubility challenges in formulation for in vivo studies?

- Methodological Answer :

- Salt Formation : Synthesize HCl salts via treatment with HCl/EtO, enhancing aqueous solubility (test via shake-flask method) .

- Nanoformulation : Prepare PEGylated liposomes (e.g., using film hydration) or cyclodextrin complexes. Characterize particle size (DLS) and stability (48-hr PBS incubation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.